molecular formula C11H12N2O B11908177 (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

(R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11908177
M. Wt: 188.23 g/mol
InChI Key: WSKIQGDMNCTVSA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a cyclopropyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups attached to the quinoxaline core, enhancing their chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.

Medicine

In medicine, ®-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. These studies aim to identify new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A parent compound with a similar core structure but lacking the cyclopropyl group.

    3,4-Dihydroquinoxalin-2(1H)-one: A similar compound without the cyclopropyl substitution.

    Cyclopropylquinoxaline: A compound with a cyclopropyl group attached to the quinoxaline ring but differing in the position of substitution.

Uniqueness

®-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(3R)-3-cyclopropyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C11H12N2O/c14-11-10(7-5-6-7)12-8-3-1-2-4-9(8)13-11/h1-4,7,10,12H,5-6H2,(H,13,14)/t10-/m1/s1

InChI Key

WSKIQGDMNCTVSA-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@@H]2C(=O)NC3=CC=CC=C3N2

Canonical SMILES

C1CC1C2C(=O)NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.